2-methyl-octahydro-1H-isoindol-5-one

Description

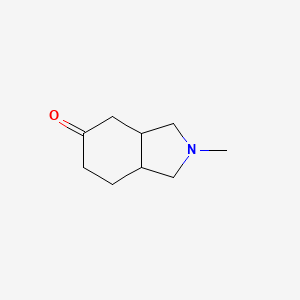

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,3a,4,6,7,7a-hexahydro-1H-isoindol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEQRJSCNVLNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(=O)CC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl Octahydro 1h Isoindol 5 One and Analogous Octahydroisoindolones

Strategies for Constructing the Octahydro-1H-isoindolone Core

The synthesis of the octahydro-1H-isoindolone framework relies on a variety of strategic approaches that can be broadly categorized into cyclization reactions and hydrogenation of aromatic precursors. These methods offer access to a range of substituted analogs with varying degrees of stereocontrol.

Cyclization reactions represent a powerful and versatile approach to constructing the bicyclic core of octahydroisoindolones. These methods often involve the formation of one or both rings of the isoindolone system in a single, concerted, or sequential manner.

While specific examples for the direct synthesis of 2-methyl-octahydro-1H-isoindol-5-one via this method are not prevalent in the reviewed literature, the dearomatizing anionic intramolecular cyclization of benzamide (B126) precursors is a recognized strategy for the formation of related isoindolinone structures. This approach typically involves the generation of a nucleophilic carbanion which then attacks the aromatic ring intramolecularly, leading to a dearomatized, cyclized product. Subsequent reduction of the remaining unsaturation would be necessary to afford the octahydro system.

The intramolecular Diels-Alder (IMDA) reaction is a highly effective method for the construction of polycyclic systems, including the octahydroindole framework. organicreactions.org This reaction involves a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule. masterorganicchemistry.com The stereochemical outcome of the reaction is often predictable and can be controlled by the geometry of the connecting chain and the reaction conditions. organicreactions.org This strategy has been successfully applied to the synthesis of various octahydroindole alkaloids and related structures. acs.org For instance, heating N-dienyl lactams can lead to an intramolecular Diels-Alder cyclization, producing tricyclic products that serve as precursors for related alkaloids. researchgate.net

| Reactant Type | Reaction Conditions | Product | Reference |

| 2-Amidofurans | Not specified | Octahydroindole Alkaloids | acs.org |

| 5-Substituted N-Dienyl Lactams | Heating | Octahydro 1H-Pyrrolo[1,2-a]indol-3-ones | researchgate.net |

Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as the pyrrolidine (B122466) ring present in the isoindole framework. nih.govrsc.orgnih.gov Intramolecular versions of this reaction, where the azomethine ylide and the dipolarophile are part of the same molecule, provide a direct route to fused bicyclic systems like octahydroindoles. rsc.org These reactions are known for their high regio- and stereoselectivity, allowing for the creation of multiple stereocenters in a single step. nih.gov The generation of the azomethine ylide can be achieved through various methods, including the thermolysis of aziridines or the condensation of α-amino esters with aldehydes. nih.govrsc.org

| Ylide Generation | Dipolarophile | Product | Reference |

| Condensation of N-alkyl α-amino-esters with 2-formyl-2-(pent-4-enyl)-1,3-dithiane | Intramolecular alkene | Octahydroindoles (2-azabicyclo[4.3.0]nonanes) | rsc.org |

Ruthenium-catalyzed reactions have emerged as a powerful tool in organic synthesis. Specifically, ruthenium-catalyzed alkyne cyclotrimerizations have been utilized for the regioselective synthesis of substituted isoindolinones. nih.gov This method involves the cyclization of an amide-tethered diyne with a monosubstituted alkyne, catalyzed by a ruthenium complex such as (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride [Cp*RuCl(cod)]. nih.gov The presence of certain functional groups, like a trimethylsilyl (B98337) group on the diyne, can afford complete control over the regioselectivity of the cyclization. nih.gov While this method directly yields isoindolinones, subsequent hydrogenation would be required to obtain the fully saturated octahydroisoindolone core.

Another ruthenium-catalyzed approach involves the cyclization of N-substituted benzamides with allylic alcohols, which also furnishes 3-substituted isoindolinone derivatives. rsc.org

| Reactants | Catalyst System | Product | Reference |

| Amide-tethered diynes and monosubstituted alkynes | [Cp*RuCl(cod)] | Polysubstituted isoindolinones | nih.gov |

| N-Substituted aromatic amides and substituted allylic alcohols | Ruthenium catalyst, AgSbF6, Cu(OAc)2·H2O | 3-Substituted isoindolinone derivatives | rsc.org |

Hydrogenation of aromatic or partially saturated isoindole and isoindolinone precursors is a common and effective strategy for accessing the octahydro-1H-isoindolone core. nih.gov This approach benefits from the wide availability of various substituted isoindole and isoindolinone starting materials. The choice of catalyst and reaction conditions is crucial for achieving complete saturation of the aromatic ring without causing undesired side reactions.

Palladium-catalyzed formate (B1220265) reduction has been used to reduce substituted 1,3-dihydro-2H-isoindoles (isoindolines) to 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov Further reduction would be necessary to obtain the fully saturated octahydro system. Additionally, chemoselective flow hydrogenation using catalysts like 10% Pd/C has been employed for the reduction of various functionalities in the presence of an isoindole core, highlighting the tunability of hydrogenation conditions. rsc.org The complete hydrogenation of indole (B1671886) derivatives to octahydroindoles is a key step in the context of Liquid Organic Hydrogen Carriers (LOHC), where indole derivatives are used for hydrogen storage. researchgate.net

| Precursor | Catalyst/Reagent | Product | Reference |

| Substituted 1,3-dihydro-2H-isoindoles | Palladium-catalyzed formate | 4,5,6,7-tetrahydro-2H-isoindoles | nih.gov |

| Isoindole derivatives | Various (e.g., 10% Pd/C) | Octahydroindoles | rsc.orgresearchgate.net |

Synthetic Approaches from Bicyclic Proline Analogues

The synthesis of octahydroisoindolones from bicyclic proline analogues represents a key strategy that leverages the inherent stereochemistry of proline to construct the desired bicyclic framework. Proline analogues that are part of a bicyclic system offer conformational rigidity, which can effectively control the stereochemical outcome of subsequent reactions.

One notable approach involves the construction of trans-fused octahydroisoindole (B159102) systems. These systems are considered valuable bicyclic proline analogues in the development of new therapeutic agents. eurekaselect.com The synthesis can commence from readily available precursors like cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640), which is converted to a key intermediate, methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate. A crucial step in this pathway is the Strecker reaction of methyl trans-2-formylcyclohexane-1-carboxylate, which leads to the formation of both (1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids. Ultimately, the desired (1S,3aR,7aR)-octahydroisoindole-1-carboxylic acid can be obtained in high yields and with excellent stereoselectivity by utilizing (3aR,7aR*)-octahydroisoindole-1-one as a scaffold. eurekaselect.com

Furthermore, phosphonic analogues of octahydroisoindole-1-carboxylic acids, which are also bicyclic proline derivatives, have been synthesized. These compounds are of interest for their potential applications in drug design and in studying enzymatic mechanisms. figshare.com The stereoselective synthesis of both cis- and trans-fused octahydroisoindole systems can be achieved using precursors such as oxazoloisoindolone lactam and 1,2-cyclohexanedicarboxylic anhydride. These precursors lead to the formation of enantiopure octahydroisoindolone intermediates with the desired stereochemistry at the ring junction. A key transformation in this synthesis is the highly diastereoselective addition of trimethyl phosphite (B83602) to chiral N-acyliminium ions. figshare.com

The development of stereocontrolled synthetic routes to enantiopure cis-fused octahydroisoindolones has also been a focus of research. A kinetically controlled cyclocondensation of a stereoisomeric and ring-chain tautomeric mixture of a (±)-hydroxylactone with (R)-phenylglycinol yields a tricyclic oxazoloisoindolone lactam. This intermediate is versatile for further stereocontrolled transformations to access enantiopure cis-fused octahydroisoindolones. acs.orgacs.org

Epoxidation and Subsequent Ring-Opening Reactions on Hexahydroisoindolone Derivatives

Epoxidation followed by nucleophilic ring-opening is a powerful and widely used strategy in organic synthesis for the introduction of functional groups with high stereocontrol. This methodology is particularly relevant in the synthesis of complex natural products, including alkaloids and terpenoids, where the precise stereochemistry of hydroxyl and other functional groups is crucial for biological activity. nih.gov

The general principle of this approach involves the conversion of an alkene functionality within a precursor molecule, such as a hexahydroisoindolone derivative, into an epoxide. This three-membered cyclic ether is highly strained and therefore susceptible to ring-opening by a wide variety of nucleophiles. mdpi.comencyclopedia.pub The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack. This stereospecificity allows for the predictable installation of substituents.

The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon of the epoxide. Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. khanacademy.org

In the context of synthesizing functionalized octahydroisoindolones, an alkene precursor within the hexahydroisoindolone skeleton can be epoxidized using reagents such as meta-chloroperoxybenzoic acid (mCPBA) or magnesium monoperoxyphthalate. mdpi.com The resulting epoxide can then be opened by various nucleophiles to introduce desired functionalities. For instance, reaction with water leads to diols, while amines yield amino alcohols, and organometallic reagents can introduce carbon substituents.

A review of the synthesis of alkaloids and terpenoids highlights numerous examples where stereoselective epoxidation and subsequent intramolecular or intermolecular epoxide ring-opening reactions are key steps. For example, the synthesis of (-)-Citrinadin A and (+)-Citrinadin B, complex alkaloids, relies on a substrate-controlled stereoselective epoxidation and a subsequent epoxide ring-opening reaction to establish the correct stereochemistry. nih.gov Similarly, the synthesis of akuammiline (B1256633) alkaloids has utilized a base-mediated epoxidation followed by an acid-catalyzed epoxide ring-opening. nih.gov While a direct example on a hexahydroisoindolone derivative is not explicitly detailed in the provided search results, the well-established principles and widespread application of this methodology in the synthesis of other complex nitrogen-containing heterocycles strongly support its applicability for the functionalization of the octahydroisoindolone core.

Regio- and Stereoselective Functionalization During Core Assembly

The regio- and stereoselective functionalization during the assembly of the octahydroisoindolone core is paramount for the synthesis of specific isomers with desired biological activities. Achieving such selectivity often requires carefully designed synthetic strategies that control the formation of new stereocenters and the position of functional groups.

A powerful strategy for achieving high levels of regio- and stereoselectivity is the use of catalyst-controlled reactions. For instance, the regio- and stereoselective hydroalkynylation of internal alkynes with terminal alkynes, catalyzed by half-sandwich rare-earth catalysts, provides a route to heteroatom-functionalized 1,3-enynes with excellent atom efficiency and high selectivity. nih.gov In these reactions, the coordination of a heteroatom within the substrate to the metal center of the catalyst plays a crucial role in directing the reactivity and achieving high regio- and stereoselectivity. nih.gov This principle of catalyst-directing groups can be conceptually applied to the synthesis of octahydroisoindolones, where a strategically placed functional group on a precursor could guide the stereochemical outcome of a key bond-forming reaction.

The stereocontrolled synthesis of enantiopure cis-fused octahydroisoindolones has been achieved through a kinetically controlled cyclocondensation reaction. This approach simultaneously generates three contiguous stereogenic centers with high diastereoselectivity. acs.org The use of a chiral auxiliary, (R)-phenylglycinol, in this reaction is key to controlling the stereochemical outcome. acs.org

Furthermore, the diastereoselective addition of nucleophiles to chiral N-acyliminium ions is another effective method for controlling stereochemistry during the construction of the octahydroisoindole framework. This has been demonstrated in the synthesis of phosphonic analogues of octahydroisoindole-1-carboxylic acids, where the addition of trimethyl phosphite to a chiral N-acyliminium ion proceeds with complete stereocontrol. figshare.com

The following table summarizes some of the key stereoselective reactions used in the assembly and functionalization of the octahydroisoindolone core:

| Reaction Type | Key Feature | Outcome |

|---|---|---|

| Kinetically Controlled Cyclocondensation | Use of a chiral auxiliary ((R)-phenylglycinol) | Enantiopure cis-fused octahydroisoindolones with three contiguous stereocenters |

| Diastereoselective Addition to N-Acyliminium Ions | Addition of trimethyl phosphite to a chiral intermediate | Enantiopure cis- and trans-fused octahydroisoindole-1-phosphonic acids with complete stereocontrol |

| Catalyst-Controlled Hydroalkynylation | Heteroatom-assisted insertion of an internal alkyne into a Sc-alkynyl bond | High regio- and syn-stereoselectivity (>19:1 r.r. and >19:1 syn/anti) |

Precursor Design and Synthesis for Octahydroisoindolone Scaffolds

Phthalonic Acid, Phthalaldehydic Acid, and α-Bromohomophthalate Routes

The use of ortho-substituted benzene (B151609) derivatives, such as phthalaldehydic acid, provides a direct route to the isoindolinone core, which can then be further modified to yield the octahydroisoindolone scaffold. A notable method involves the synthesis of N-substituted isoindolinones through an aza-Wittig/cyclization reaction of o-phthalaldehydic acid methyl ester with various azides, including benzylic, aromatic, and aliphatic azides. eurekaselect.com In contrast, the reaction of o-phthalaldehydic acid with aromatic azides leads to the formation of 3-arylaminophthalides. eurekaselect.com

The proposed mechanism for the formation of isoindolinones from the methyl ester involves an amine intermediate, while the formation of 3-arylaminophthalides from the acid is thought to proceed through a different intermediate. eurekaselect.com This highlights how a subtle change in the precursor (methyl ester vs. carboxylic acid) can lead to different product classes.

While specific synthetic routes to octahydroisoindolones starting directly from phthalonic acid or α-bromohomophthalate were not detailed in the provided search results, these compounds represent plausible precursors. Phthalonic acid, with its ketone and two carboxylic acid groups, offers multiple points for functionalization and cyclization to form the isoindolinone ring system.

Organometallic Approaches, Including Orthopalladated Complexes

Organometallic chemistry offers powerful tools for the construction of complex organic molecules, including heterocyclic scaffolds like isoindolinones. mt.com Transition metal-catalyzed reactions, in particular, have been extensively used for C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds.

One relevant organometallic approach involves the use of orthopalladated complexes. The reaction of Pd(OAc)₂ with (Z)-4-aryliden-2-(2-hydroxyphenyl)-5(4H)oxazolones can lead to the formation of C,N,O-tridentate mononuclear palladium complexes through N-bonding, OH deprotonation, and C-H bond activation. researchgate.net While this example does not directly yield an isoindolinone, it demonstrates the principle of using palladium to activate a C-H bond and form a new bond, a key step that could be adapted for the synthesis of isoindolinone derivatives.

A more direct application is the palladium-catalyzed intramolecular amination of benzylic C-H bonds. For instance, 7-methyl-2-(8-quinolinyl)-2,3-dihydro-1H-isoindol-1-ones have been synthesized from 2,6-dimethyl-N-(8-quinolinyl)benzamides. researchgate.net This reaction proceeds via a proposed mechanism involving benzylic C-H activation directed by the bidentate 8-aminoquinoline (B160924) system, followed by reductive elimination to form the isoindolone ring and regenerate the Pd(0) catalyst. researchgate.net

The following table presents a summary of the yields for the synthesis of various 7-methyl-2-(8-quinolinyl)-2,3-dihydro-1H-isoindol-1-ones via this palladium-catalyzed intramolecular C-H amination:

| Starting Material (Substituent) | Product | Yield (%) |

|---|---|---|

| H | 7-methyl-2-(quinolin-8-yl)isoindolin-1-one | 81 |

| F | 5-fluoro-7-methyl-2-(quinolin-8-yl)isoindolin-1-one | 86 |

| Cl | 5-chloro-7-methyl-2-(quinolin-8-yl)isoindolin-1-one | 92 |

| Br | 5-bromo-7-methyl-2-(quinolin-8-yl)isoindolin-1-one | 92 |

Utilization of Cyclic Imines and Their Salts as Universal Precursors

Cyclic imines are highly versatile and reactive intermediates that serve as valuable precursors for the synthesis of a wide range of nitrogen-containing alkaloids and other heterocyclic compounds. mdpi.com Their synthetic utility stems from the presence of both a nucleophilic nitrogen atom and an electrophilic carbon atom in the imine bond, allowing for a variety of chemical transformations. The imine moiety can be readily reduced, oxidized, or functionalized, making it a powerful building block in organic synthesis.

A key advantage of using cyclic imines is their ability to react under mild conditions, which is crucial for preventing racemization in multi-step syntheses of optically pure compounds. mdpi.com However, the hydrolytic instability of many imines necessitates the use of strictly anhydrous conditions. mdpi.com

In the context of isoindolone synthesis, cyclic imines can be employed in annulation reactions to construct the fused ring system. For example, secondary alicyclic amines can be converted to their corresponding ring-fused imidazoles in a one-pot procedure that involves the in situ formation of a cyclic imine via oxidation, followed by a van Leusen reaction. This demonstrates the principle of using a cyclic imine generated in situ to construct a fused heterocyclic system.

Furthermore, the synthesis of 1,5-ring-fused imidazoles from saturated aliphatic tricycles containing an imine function has been achieved through a base-catalyzed cycloaddition reaction with p-toluenesulfonyl-methyl isocyanide (TosMIC). This reaction highlights the ability of the cyclic imine to act as a key building block in the formation of fused heterocyclic structures.

3-Sulfolene (B121364) as a Starting Material for Hexahydro-1H-isoindole-1,3(2H)-dione Synthesis

A practical and effective method for synthesizing the core structure of various hexahydro-1H-isoindole-1,3(2H)-dione derivatives begins with 3-sulfolene. tubitak.gov.trresearchgate.net This approach leverages a Diels-Alder reaction, where 3-sulfolene serves as a stable, solid precursor to butadiene. The key initial step is the cycloaddition of 3-sulfolene with maleic anhydride, which upon heating, generates 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione. researchgate.net

This anhydride intermediate is then reacted with a primary amine to form the corresponding N-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. researchgate.net This core structure can be further functionalized. For instance, subsequent reactions like epoxidation of the cyclohexene (B86901) ring followed by nucleophilic ring-opening can introduce various functional groups and lead to a diverse range of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. tubitak.gov.trresearchgate.nettubitak.gov.tr This multi-step process, starting from 3-sulfolene, provides a versatile pathway to access the fundamental isoindol-dione skeleton, which is a precursor to compounds like this compound.

| Starting Material | Key Intermediate | Final Product Class | Ref. |

| 3-Sulfolene and Maleic Anhydride | 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione | Hexahydro-1H-isoindole-1,3(2H)-dione derivatives | researchgate.net |

Stereocontrolled Synthesis of Specific Octahydroisoindolone Stereoisomers

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of modern organic synthesis, particularly for biologically active molecules. In the synthesis of octahydroisoindolones, methodologies that allow for the selective formation of specific stereoisomers are highly valuable. These strategies can be broadly categorized into enantioselective methods, which produce one of two mirror-image isomers, and diastereoselective methods, which select between stereoisomers that are not mirror images.

A notable enantioselective strategy for preparing enantiopure cis-fused octahydroisoindolones employs a kinetic resolution process. acs.org Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers) by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org

In this specific methodology, a racemic mixture of a (±)-hydroxylactone is subjected to a cyclocondensation reaction with only half an equivalent of a chiral amine, (R)-phenylglycinol. acs.org One enantiomer of the hydroxylactone reacts preferentially with the (R)-phenylglycinol in a kinetically controlled process. This reaction diastereoselectively forms a tricyclic oxazoloisoindolone lactam, which is a versatile chiral intermediate. acs.org This intermediate effectively separates one enantiomer from the racemic starting mixture, allowing for subsequent stereocontrolled transformations to access the desired enantiopure cis-fused octahydroisoindolones. acs.org The success of this method hinges on the differing reaction rates, which allows for the selective conversion of one enantiomer, leaving the other unreacted. wikipedia.org

| Technique | Reactants | Key Outcome | Ref. |

| Kinetic Resolution | (±)-hydroxylactone and 0.5 equiv. of (R)-phenylglycinol | Formation of an enantiopure tricyclic oxazoloisoindolone intermediate | acs.org |

Diastereoselective control is crucial for establishing the correct relative stereochemistry across multiple stereocenters in a molecule. A powerful example of this is seen in the cyclocondensation reaction used to create the octahydroisoindolone framework. acs.org

The reaction between a stereoisomeric mixture of (±)-cis-hydroxylactones and (R)-phenylglycinol demonstrates high diastereoselectivity. acs.org This single cyclocondensation step simultaneously establishes three contiguous stereogenic centers, yielding a tricyclic oxazoloisoindolone lactam with a specific, controlled three-dimensional arrangement. acs.org This high degree of stereocontrol is achieved through a kinetically controlled process where the transition state leading to one specific diastereomer is energetically favored. The resulting chiral lactam serves as a pivotal intermediate, from which further transformations can be carried out to produce enantiopure cis-fused octahydroisoindolones with defined stereochemistry. acs.org Subsequent functionalization of the core structure, such as through epoxidation and ring-opening reactions, can also be designed to proceed with high diastereoselectivity, allowing for the synthesis of complex, multi-functionalized isoindole derivatives. researchgate.net

| Reaction | Key Feature | Result | Ref. |

| Cyclocondensation | Kinetically controlled reaction between a hydroxylactone and a chiral amine | Simultaneous creation of three contiguous stereocenters with high diastereoselectivity | acs.org |

Reaction Mechanisms and Reactivity Profile of Octahydroisoindolone Derivatives

Mechanistic Insights into Core Ring Formation Reactions

The construction of the octahydroisoindolone core can be achieved through several strategic synthetic routes, with the intramolecular Diels-Alder reaction being a particularly powerful method for establishing the requisite six-membered ring with high stereocontrol. mdpi.comlibretexts.orgnih.gov

A plausible mechanistic pathway commences with a [4+2] cycloaddition, or Diels-Alder reaction, to form a cyclohexene (B86901) ring. nih.gov This reaction involves a conjugated diene and a dienophile, which are chosen to bear the precursors to the final functional groups of the isoindolone ring. The concerted nature of this pericyclic reaction allows for a predictable transfer of stereochemistry from the reactants to the product. For instance, an intramolecular hetero-Diels-Alder reaction, where the diene and an imine (as the dienophile) are part of the same molecule, can directly establish the bicyclic framework of a tetrahydropyridine (B1245486) derivative, which can then be further elaborated. mdpi.comresearchgate.net

Following the formation of the six-membered ring, the five-membered lactam ring is typically formed through an intramolecular cyclization. This can involve the cyclization of an amino acid derivative onto an ester or other carbonyl group. One key mechanistic approach involves the generation of an N-acyliminium ion intermediate. researchgate.net This electrophilic species can be trapped intramolecularly by a nucleophile, leading to the formation of the C-N bond that closes the lactam ring. This process offers a high degree of diastereoselectivity, which is critical in the synthesis of complex chiral molecules. researchgate.net

Key Ring-Formation Strategies

| Strategy | Key Intermediate | Mechanistic Principle | Reference |

|---|---|---|---|

| Intramolecular Diels-Alder | Cyclohexene derivative | [4+2] Cycloaddition | mdpi.comresearchgate.net |

| N-Acyliminium Ion Cyclization | N-Acyliminium ion | Intramolecular nucleophilic attack | researchgate.net |

Functional Group Transformations on the Octahydroisoindolone Skeleton

The reactivity of the 2-methyl-octahydro-1H-isoindol-5-one scaffold is dominated by its two carbonyl groups: the lactam at C-1 and the ketone at C-5. These sites provide handles for a wide array of functional group interconversions.

Reduction reactions offer pathways to modify both the carbonyl groups and any unsaturation in the carbocyclic ring, which is often present in synthetic precursors.

Lactam Carbonyl Reduction : The amide functionality within the lactam ring is generally resistant to mild reducing agents. However, powerful hydride donors like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl completely to a methylene (B1212753) group, yielding the corresponding 2-methyloctahydro-1H-isoindole. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate complex.

Ketone Carbonyl Reduction : The ketone at the C-5 position can be selectively reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride. The mechanism proceeds via the nucleophilic addition of a hydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation during workup yields the corresponding 2-methyl-octahydro-1H-isoindol-5-ol.

Alkene Hydrogenation : In synthetic routes that proceed through unsaturated intermediates, such as tetrahydroisoindolones, catalytic hydrogenation is employed to produce the saturated octahydro- skeleton. This reaction typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen gas (H₂). The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise syn-addition of two hydrogen atoms to the same face of the double bond.

Common Reduction Reactions on the Isoindolone Core

| Reaction | Reagent | Functional Group Transformed | Product |

|---|---|---|---|

| Lactam Reduction | LiAlH₄ | C-1 Lactam Carbonyl | Cyclic Amine |

| Ketone Reduction | NaBH₄ or LiAlH₄ | C-5 Ketone Carbonyl | Secondary Alcohol |

Oxidation reactions are typically performed on unsaturated precursors of the octahydroisoindolone skeleton to introduce new functionality.

Epoxidation : An alkene in a tetrahydroisoindolone precursor can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming a three-membered oxirane ring. youtube.comyoutube.com This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.

Cis-Hydroxylation : A syn-dihydroxylation of an alkene precursor can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The mechanism with OsO₄ involves the formation of a cyclic osmate ester intermediate in a concerted syn-addition. libretexts.org Subsequent cleavage of this intermediate, typically with a reducing agent like sodium bisulfite (NaHSO₃), yields the vicinal diol (glycol) with syn-stereochemistry. libretexts.org

Nucleophilic Addition to Ketone : The C-5 ketone is an electrophilic center susceptible to attack by a wide range of nucleophiles. libretexts.orgbyjus.com For example, Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl carbon to form a new carbon-carbon bond. The mechanism involves the attack of the carbanionic nucleophile on the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate. An acidic workup then protonates the alkoxide to yield a tertiary alcohol. youtube.com

Epoxide Ring-Opening : Epoxides derived from unsaturated isoindolone precursors are valuable intermediates. They can undergo ring-opening reactions under either acidic or basic conditions. In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, making the carbons more electrophilic. youtube.com A weak nucleophile, such as water or an alcohol, then attacks one of the carbons from the face opposite the protonated oxygen, leading to an anti-diol or ether-alcohol product. youtube.comlibretexts.org

The protons on the carbons alpha to the carbonyl groups (C-4 and C-6) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. bham.ac.ukmasterorganicchemistry.comucsb.edu Lithium diisopropylamide (LDA) is a common choice for this transformation, as it quantitatively converts the ketone into its lithium enolate. libretexts.org

The resulting enolate is a potent nucleophile that can react with various electrophiles. mnstate.edu For example, alkylation can be achieved by treating the enolate with an alkyl halide (e.g., methyl iodide). The mechanism is an Sₙ2 reaction where the enolate's α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. This process allows for the elaboration of the carbon skeleton. bham.ac.ukmnstate.edu

Regioselectivity and Stereoselectivity in Octahydroisoindolone Reactions

Control over regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product) is paramount in synthesis. mdpi.com

Regioselectivity : In α-metallation, the choice of base and reaction conditions can influence which enolate is formed if the ketone is unsymmetrical. For the octahydroisoindol-5-one system, the protons at C-4 and C-6 are chemically distinct. Kinetically controlled deprotonation with a bulky base like LDA at low temperature typically removes the more sterically accessible proton, while thermodynamically controlled conditions may favor the more substituted, stable enolate. bham.ac.uk

Stereoselectivity : The fused bicyclic nature of the octahydroisoindolone skeleton imparts significant facial bias to many reactions.

Reduction Reactions : The hydride reduction of the C-5 ketone is diastereoselective. The hydride reagent will preferentially attack from the less sterically hindered face of the molecule, leading to the formation of one diastereomer of the resulting alcohol over the other. mdpi.com

Oxidation Reactions : Epoxidation and dihydroxylation of an unsaturated precursor also proceed with high diastereoselectivity. The reagent will approach the double bond from the less hindered face of the bicyclic system. libretexts.org

Enolate Alkylation : The alkylation of the C-4 or C-6 enolate is also stereoselective. The incoming electrophile will typically approach from the face opposite to the bulkier part of the bicyclic ring system to minimize steric hindrance, a phenomenon known as π-facial diastereoselectivity. figshare.com

Skeletal Rearrangement Pathways within the Octahydroisoindolone Framework

The rigid bicyclic structure of the octahydroisoindolone framework allows for a variety of skeletal rearrangement reactions, which can lead to the formation of novel and structurally diverse molecular architectures. These rearrangements are often driven by factors such as ring strain, the formation of more stable intermediates, or the influence of substituents on the bicyclic core. While specific studies on the skeletal rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of analogous bicyclic ketones provides a strong basis for predicting potential rearrangement pathways.

One of the most plausible rearrangement pathways for the octahydroisoindolone framework is the intramolecular Schmidt reaction. This reaction typically involves the acid-catalyzed reaction of a ketone with an azide (B81097) to yield a lactam. In the context of a bicyclic ketone like an octahydroisoindolone derivative, an intramolecular variant of this reaction can lead to the formation of bridged bicyclic lactams, representing a significant skeletal rearrangement.

The regiochemistry of the intramolecular Schmidt reaction in bicyclic systems is a critical factor that determines the structure of the resulting product. For an α-substituted cyclic ketone, two potential regioisomeric lactams can be formed. nih.gov The outcome of the reaction is often dictated by the stereoelectronics of the rearrangement, specifically the migration of the carbon-carbon bond that is anti-periplanar to the departing nitrogen molecule in the key intermediate. nih.gov

Pioneering work in this area has demonstrated that the regioselectivity of the intramolecular Schmidt reaction can be controlled. nih.gov For instance, the placement of an aromatic group adjacent to the ketone can influence the conformation of the reaction intermediate through cation-π interactions, thereby directing the rearrangement to favor the formation of a bridged bicyclic lactam over the more commonly observed fused lactam. nih.gov

Considering the this compound scaffold, if a suitable azide-containing side chain were introduced, an intramolecular Schmidt reaction could be envisioned to proceed, leading to a rearranged, bridged lactam skeleton. The reaction would likely proceed through the mechanism outlined in the table below, based on established principles of the Schmidt reaction on bicyclic ketones.

Table 1: Plausible Mechanism of Intramolecular Schmidt Reaction on a Substituted Octahydroisoindolone

| Step | Description | Intermediate Structure (Hypothetical) |

| 1 | Protonation of the Ketone: The carbonyl oxygen of the octahydroisoindolone is protonated by a strong acid, activating it towards nucleophilic attack. | A protonated carbonyl group. |

| 2 | Nucleophilic Attack by Azide: The nitrogen of the intramolecular azide side chain attacks the activated carbonyl carbon. | Formation of a tetrahedral intermediate. |

| 3 | Formation of Iminodiazonium Ion: Elimination of water leads to the formation of a crucial iminodiazonium ion intermediate. | A positively charged diazonium group attached to the imine nitrogen. |

| 4 | Skeletal Rearrangement and Denitrogenation: The key rearrangement step where a C-C bond migrates to the nitrogen, with the simultaneous expulsion of nitrogen gas (N₂). The regioselectivity is determined by which C-C bond migrates. | Formation of a nitrilium ion intermediate with the new bridged bicyclic skeleton. |

| 5 | Hydration and Tautomerization: The nitrilium ion is attacked by water, and subsequent tautomerization leads to the final bridged bicyclic lactam product. | The final rearranged lactam product. |

The success and regiochemical outcome of such a rearrangement on the this compound framework would be highly dependent on the nature and position of the azide-containing substituent and the reaction conditions employed.

Other potential skeletal rearrangement pathways for the octahydroisoindolone framework could include the Beckmann rearrangement of the corresponding oxime derivative. The Beckmann rearrangement of cyclic oximes is a well-established method for the synthesis of lactams via ring expansion. For a bicyclic ketoxime derived from this compound, this rearrangement could potentially lead to the formation of a bicyclic lactam with an expanded ring system. The migrating group in the Beckmann rearrangement is the one that is anti-periplanar to the leaving group on the oxime nitrogen, and thus, the stereochemistry of the starting oxime would be crucial in determining the structure of the product.

Derivatization and Chemical Modification of Octahydroisoindolone Structures

α-Functionalization of Octahydro-(1H)-isoindole Derivatives

The carbon atom alpha (α) to the carbonyl group of the lactam in octahydroisoindolone derivatives is a key site for functionalization. The acidity of the α-proton allows for deprotonation by a suitable base to form an enolate, which can then react with various electrophiles. This approach enables the introduction of a wide range of substituents at this position.

Stereoselective alkylation is a common method for α-functionalization. By employing a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by treatment with an alkyl halide, various alkyl groups can be introduced. The stereochemical outcome of this reaction can often be controlled by the reaction conditions and the inherent stereochemistry of the bicyclic system. Research on analogous strained pyrrolidine (B122466) 5,5-trans-lactam ring systems has demonstrated that this stereoselective functionalization can be achieved with a variety of electrophiles, leading to the corresponding α-substituted trans-lactams. researchgate.net

The general scheme for α-alkylation can be represented as follows:

| Step | Reagent/Condition | Purpose |

| 1 | Strong base (e.g., LDA) | Deprotonation at the α-carbon to form an enolate |

| 2 | Alkyl halide (R-X) | Introduction of the alkyl group via nucleophilic attack |

This methodology allows for the synthesis of a diverse library of α-functionalized octahydroisoindolone derivatives, which can be valuable for further chemical transformations or biological screening.

Introduction of Substituents on the Nitrogen Atom of the Isoindolone Moiety

The nitrogen atom of the isoindolone core is another prime location for introducing chemical diversity. The secondary amine in the parent octahydro-1H-isoindol-5-one can be readily functionalized through various N-alkylation and N-arylation reactions. For the target compound, 2-methyl-octahydro-1H-isoindol-5-one, the existing methyl group would need to be considered in any further derivatization strategy, which would involve quaternization or demethylation followed by re-functionalization.

Common methods for introducing substituents on the nitrogen atom of related imide structures, such as isoindoline-1,3-diones, include:

N-Alkylation: This can be achieved by treating the isoindolone with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. This method is widely used for the synthesis of N-alkyl-isoindoline-1,3-diones.

Mitsunobu Reaction: This reaction allows for the N-alkylation with alcohols under mild conditions, using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).

N-Arylation: The introduction of aryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium or copper catalyst.

These methods provide access to a wide array of N-substituted octahydroisoindolones with varying electronic and steric properties, which can significantly influence their chemical and biological behavior.

| Reaction Type | Key Reagents | Typical Substituents Introduced |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Alkyl chains, functionalized alkyl groups |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD | Alkyl groups from primary or secondary alcohols |

| N-Arylation | Aryl halide, Pd or Cu catalyst | Phenyl, substituted phenyl, and other aryl groups |

Modifications on the Cyclohexane (B81311) Ring of the Octahydroisoindolone System

The cyclohexane ring of the octahydroisoindolone scaffold provides a platform for a variety of chemical modifications, allowing for the introduction of diverse functional groups that can modulate the molecule's properties.

Hydroxylation of the saturated cyclohexane ring can be achieved through several synthetic methods. One approach involves the cis-hydroxylation of an unsaturated precursor using reagents like osmium tetroxide (OsO₄), followed by reduction. The resulting diol can then be further functionalized. For instance, a study on a related 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione demonstrated that cis-hydroxylation with OsO₄, followed by acetylation, yielded a triacetate derivative.

Acetylation of hydroxyl groups on the cyclohexane ring is a common subsequent modification. This is typically carried out using acetic anhydride (B1165640) in the presence of a base like pyridine. This reaction converts the hydroxyl groups into acetate (B1210297) esters, which can alter the polarity and bioavailability of the molecule.

A general procedure for acetylation of hydroxyl groups is as follows:

| Step | Reagent | Purpose |

| 1 | Acetic anhydride (Ac₂O) | Acetylating agent |

| 2 | Pyridine | Base catalyst and solvent |

Halogenation of the cyclohexane ring can introduce atoms like chlorine, bromine, or fluorine, which can significantly impact the compound's physical and biological properties. The specific method for halogenation depends on the desired halogen and the nature of the substrate. For saturated hydrocarbons, free-radical halogenation is a common pathway, though it can sometimes lack regioselectivity.

Fluorination, in particular, is a valuable modification in medicinal chemistry. The introduction of fluorine can be achieved using various fluorinating agents. These are broadly categorized as electrophilic and nucleophilic fluorinating agents.

Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® can introduce fluorine to electron-rich centers.

Nucleophilic Fluorination: Reagents such as potassium fluoride (B91410) (KF) or tetrabutylammonium (B224687) fluoride (TBAF) can displace a suitable leaving group with a fluoride ion.

The choice of fluorination method would depend on the specific position to be functionalized on the octahydroisoindolone ring and the presence of other functional groups.

The introduction of nitrogen-containing functional groups, such as azides and amines, onto the cyclohexane ring can provide handles for further derivatization or can be key pharmacophoric features.

The azide (B81097) group (N₃) can be introduced via nucleophilic substitution of a leaving group (e.g., a tosylate or halide) with an azide salt, such as sodium azide. The azide group is a versatile functional group that can be reduced to a primary amine or participate in "click chemistry" reactions, such as the Huisgen [3+2] cycloaddition with alkynes to form triazoles.

Amino groups can be introduced directly or by the reduction of other nitrogen-containing functionalities. For instance, an azide group can be reduced to a primary amine using reagents like triphenylphosphine (B44618) (in the Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation.

| Functional Group | Method of Introduction | Key Reagents | Potential Subsequent Transformations |

| Azide | Nucleophilic Substitution | Sodium azide (NaN₃) | Reduction to amine, [3+2] cycloaddition |

| Amino | Reduction of Azide | PPh₃/H₂O or H₂/Pd-C | Acylation, alkylation, formation of amides |

Formation of Fused Ring Systems and Polyfunctionalized Octahydroisoindole (B159102) Derivatives

The octahydroisoindolone scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. The formation of fused rings can be achieved through various cyclization strategies.

One powerful method for forming six-membered rings is the Diels-Alder reaction. If the octahydroisoindolone core contains a diene or a dienophile functionality, it can participate in a [4+2] cycloaddition to construct a new fused ring. The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene (electron-rich) and the dienophile (electron-poor).

Intramolecular cyclization reactions are another key strategy. For instance, if the octahydroisoindolone is functionalized with appropriate reactive groups on different parts of the molecule, these groups can react with each other to form a new ring. An example from the literature describes an oxidative rearrangement of an octahydroisoindole fused with a benzothiazoline (B1199338) derivative, leading to the formation of a new ring system. researchgate.net

Furthermore, cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and rings, can be employed to rapidly increase the molecular complexity. For example, a cascade radical cyclization-cyclization reaction has been used to synthesize 1H-benzo[f]isoindole derivatives from an active methine substrate.

These strategies enable the synthesis of a wide variety of polyfunctionalized and fused-ring derivatives of octahydroisoindolone, expanding the chemical space accessible from this versatile scaffold.

Computational and Theoretical Studies on Octahydroisoindolones

Molecular Modeling and Conformational Analysis of Octahydroisoindolone Systems

The three-dimensional structure of a molecule is fundamental to its reactivity and biological activity. Molecular modeling and conformational analysis are computational techniques used to determine the stable conformations of a molecule and the energy differences between them. The octahydroisoindolone core, being a fused bicyclic system, can exist in several conformations.

Molecular mechanics force fields, such as MMFF94, are often employed for a rapid initial screening of the conformational space. These methods are computationally inexpensive and can provide a good initial set of low-energy conformers. For more accurate energy rankings, higher-level quantum mechanical methods, such as Density Functional Theory (DFT), are subsequently used.

A systematic conformational search would typically involve rotating all acyclic single bonds and exploring the different ring puckering possibilities. The resulting geometries are then optimized to find the local energy minima. The relative energies of these conformers are then calculated, including corrections for zero-point vibrational energy and thermal contributions to obtain the Gibbs free energies at a given temperature.

Illustrative Relative Energies of Conformers of 2-methyl-octahydro-1H-isoindol-5-one

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair-Envelope (trans) | 0.00 | 75.2 |

| Chair-Twist (trans) | 1.25 | 15.5 |

| Chair-Envelope (cis) | 2.50 | 5.3 |

| Boat-Envelope (trans) | 5.80 | 4.0 |

*Note: This data is illustrative and based on typical energy differences observed in related bicyclic systems.

Quantum Chemical Calculations for Investigating Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. nih.gov These methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. nih.gov For reactions involving this compound, such as reduction of the ketone, alkylation at the nitrogen, or reactions at the alpha-carbon to the carbonyl, quantum chemical calculations can provide invaluable mechanistic insights.

For instance, the reduction of the carbonyl group in this compound can proceed via different pathways depending on the reducing agent and reaction conditions. Quantum chemical calculations can model the approach of the hydride reagent to the carbonyl carbon, revealing the preferred trajectory and the structure of the transition state.

Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Method | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic addition to carbonyl | B3LYP/6-31G | 15.2 |

| Protonation of the resulting alkoxide | B3LYP/6-31G | 2.5 |

*Note: This data is illustrative and represents typical values for such reaction types.

Prediction of Regioselectivity and Stereoselectivity via Theoretical Methods

Many reactions involving polyfunctional molecules like this compound can potentially yield multiple products. Theoretical methods are highly effective in predicting the regioselectivity (where the reaction occurs) and stereoselectivity (which stereoisomer is formed).

Regioselectivity is often governed by the local electronic properties of the molecule. For example, in an electrophilic attack on the enolate of this compound, the site of reaction (the alpha-carbon or the oxygen) can be predicted by analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO) or by calculating the relative energies of the transition states leading to the different products.

Stereoselectivity, on the other hand, is determined by the energy differences between the diastereomeric transition states. For the reduction of the ketone in this compound, the incoming nucleophile can attack from either the syn or anti face relative to the substituents on the bicyclic ring system. Computational modeling of the transition states for both approaches can predict which diastereomer of the resulting alcohol will be the major product. This is particularly valuable in the design of asymmetric syntheses. rsc.org

The prediction of stereoselectivity often requires the use of sophisticated computational models that accurately account for non-covalent interactions, such as steric hindrance and hydrogen bonding, which can play a crucial role in differentiating the energies of the transition states.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Quantum chemical calculations provide a wealth of information about the electronic distribution within a molecule. From the calculated molecular orbitals, various reactivity descriptors can be derived.

The energies of the Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. acs.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). acs.org The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. acs.org

For this compound, the HOMO is likely to be localized on the nitrogen atom and the enolizable alpha-carbon, while the LUMO is expected to be centered on the carbonyl group. This suggests that the molecule will act as a nucleophile at the nitrogen and alpha-carbon, and as an electrophile at the carbonyl carbon.

Other reactivity descriptors, such as the electrostatic potential (ESP) map, can also be calculated. The ESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can be a useful tool for predicting the initial sites of interaction between molecules.

Illustrative Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.8 D |

*Note: This data is illustrative and based on typical values for similar heterocyclic ketones.

Advanced Topics in Octahydroisoindolone Research

Cascade Reactions for the Efficient Construction of Complex Octahydroisoindolone Architectures

One of the most effective methods for constructing the octahydroisoindolone skeleton is the intramolecular Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the diene and dienophile are tethered within the same molecule, leading to the formation of a bicyclic system. wikipedia.org The stereochemical outcome of the reaction can be controlled by the geometry of the tether and the nature of the substituents on the diene and dienophile. For instance, an appropriately substituted acyclic precursor containing both a diene and a dienophile can undergo a thermally or Lewis acid-catalyzed intramolecular cycloaddition to furnish the octahydroisoindolone core with high diastereoselectivity.

An example of a cascade approach could involve an initial Michael addition followed by an intramolecular cyclization. While specific examples for 2-methyl-octahydro-1H-isoindol-5-one are not prevalent in the literature, the general strategy is well-established for related nitrogen-containing heterocycles. uniba.it Such a sequence allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner, leading to the rapid construction of the desired bicyclic ketone.

| Reaction Type | Key Features | Potential Application to Octahydroisoindolones |

| Intramolecular Diels-Alder | Forms two rings simultaneously with high stereocontrol. wikipedia.orgmasterorganicchemistry.com | Construction of the core bicyclic structure from a linear precursor. |

| Michael Addition/Cyclization | Forms C-C and C-N bonds in a single pot. | Rapid assembly of the substituted isoindolone ring system. |

| Aza-Michael-Michael Cascade | Efficiently builds polysubstituted nitrogen heterocycles. uniba.it | Synthesis of highly functionalized octahydroisoindolone derivatives. |

Catalytic Approaches in Octahydroisoindolone Synthesis and Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. For octahydroisoindolones, various catalytic strategies can be employed to control stereochemistry, functionalize C-H bonds, and construct the core structure.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov The selective functionalization of C-H bonds is a significant challenge in organic synthesis, and enzymes, particularly cytochrome P450 monooxygenases, have shown remarkable capabilities in this area. nih.govnih.gov These enzymes can hydroxylate unactivated C-H bonds with high regio- and stereoselectivity. nih.gov

While specific studies on the biocatalytic C-H activation of this compound are not extensively documented, the principles of biocatalysis suggest that engineered enzymes could be developed to introduce hydroxyl groups at specific positions on the octahydroisoindolone skeleton. This would provide a green and efficient route to functionalized derivatives that are difficult to access through traditional synthetic methods. The process would likely involve a whole-cell or isolated enzyme system, with the enzyme's active site directing the oxidation to a particular C-H bond. nih.gov

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. mdpi.com In the synthesis of octahydroisoindolones, transition metals can be used for cross-coupling reactions to build precursors, as well as for cyclization and functionalization reactions.

Palladium: Palladium catalysts are widely used for C-C and C-N bond formation. For instance, a palladium-catalyzed intramolecular oxidative coupling could be envisioned for the cyclization of an appropriate N-aryl enamine precursor to form the indole (B1671886) core, which could then be reduced to the octahydroisoindolone. mdpi.com

Rhodium and Ruthenium: These metals are often employed in hydrogenation and C-H activation reactions. A ruthenium-catalyzed asymmetric hydrogenation of an indole or isoindole precursor could provide enantiomerically enriched octahydroisoindolones. acs.org Rhodium catalysts are also known to catalyze C-H activation/C-C cross-coupling reactions, which could be applied to functionalize the octahydroisoindolone core.

Silver: Silver salts can act as Lewis acids to promote various transformations. While less common as primary catalysts for complex bond formations compared to palladium or rhodium, they can be effective in certain cyclization and rearrangement reactions.

| Metal Catalyst | Typical Reactions | Potential Application in Octahydroisoindolone Synthesis |

| Palladium (Pd) | Cross-coupling, Intramolecular cyclization mdpi.com | Construction of the bicyclic ring system from acyclic precursors. |

| Rhodium (Rh) | Asymmetric hydrogenation, C-H activation | Enantioselective synthesis and late-stage functionalization. |

| Ruthenium (Ru) | Asymmetric hydrogenation, Metathesis acs.org | Stereocontrolled reduction of aromatic precursors. |

| Silver (Ag) | Lewis acid catalysis | Promotion of cyclization or rearrangement steps. |

Lewis base catalysis is a powerful tool in asymmetric synthesis, where a chiral Lewis base activates a substrate towards a nucleophilic attack. This strategy is particularly effective for the synthesis of chiral nitrogen-containing compounds. While specific applications to this compound are not well-documented, the principles can be extrapolated.

For example, a chiral Lewis base could be used to catalyze the asymmetric addition of a nucleophile to an iminium ion intermediate, which could be a precursor to the octahydroisoindolone ring system. A dual catalytic system, perhaps involving a Lewis acid and a chiral Lewis base, could be employed for the asymmetric synthesis of related dihydroquinoline structures, a strategy that could be adapted for isoindolone synthesis. rsc.org This approach allows for the enantioselective formation of C-C bonds and the establishment of key stereocenters.

Photochemical Reactions Involving Octahydroisoindolones

Photochemistry utilizes light to initiate chemical reactions, often enabling transformations that are not feasible under thermal conditions. nih.gov Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions. nih.govbeilstein-journals.org

In the context of octahydroisoindolones, photochemical reactions could be employed for various purposes. For instance, a photoredox-catalyzed reaction could be used for the functionalization of the octahydroisoindolone skeleton. By generating radical intermediates, it might be possible to introduce substituents at positions that are otherwise difficult to access. nih.gov While the direct application of photochemical reactions to this compound is not extensively reported, the broader field of photoredox catalysis suggests potential for future applications in the synthesis and derivatization of this class of compounds. nih.gov

Application of Chiral Auxiliaries in Asymmetric Synthesis of Octahydroisoindolone Stereoisomers

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This is a well-established and reliable method for asymmetric synthesis. nih.gov

In the synthesis of enantiopure octahydroisoindolones, chiral auxiliaries can be attached to a precursor molecule to direct the stereoselectivity of a key bond-forming step, such as a cyclization or an alkylation. For example, a chiral oxazoloisoindolone lactam, derived from a chiral auxiliary like (R)-phenylglycinol, can serve as a versatile intermediate. acs.org This intermediate can then be transformed through a series of stereocontrolled steps to yield enantiopure cis-fused octahydroisoindolones. acs.org The chiral auxiliary effectively shields one face of the molecule, forcing the incoming reagents to attack from the less hindered side, thereby ensuring high diastereoselectivity.

| Chiral Auxiliary Type | Example | Application in Synthesis |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations and aldol (B89426) reactions. nih.govresearchgate.net |

| Phenylglycinol-derived | Oxazoloisoindolone lactams | Stereocontrolled synthesis of cis-fused octahydroisoindolones. acs.org |

| Camphorsultam | Oppolzer's Sultam | Asymmetric Diels-Alder and conjugate addition reactions. |

Conclusion and Future Perspectives

Summary of Key Synthetic Achievements and Methodological Advances in Octahydroisoindolone Chemistry

The construction of the octahydroisoindolone framework is a challenge that has been met with a variety of synthetic strategies, reflecting broader advances in heterocyclic chemistry. Key achievements primarily revolve around the stereocontrolled formation of the fused bicyclic system. Classical approaches have often relied on multi-step sequences involving cyclization of suitably functionalized precursors.

Methodological advances have introduced more efficient routes. Intramolecular reactions, such as the Schmidt reaction involving alkyl azides and cyclic ketones, have provided pathways to bicyclic lactams. researchgate.net Another significant area of progress is the use of cycloaddition reactions, particularly intramolecular Diels-Alder reactions, to construct the carbocyclic portion of the molecule, followed by transformations to install the lactam functionality. Furthermore, catalytic hydrogenation of unsaturated isoindolone precursors offers a direct method to access the saturated octahydro-core, often with good control over the ring-junction stereochemistry depending on the catalyst and conditions employed. These foundational methods have been crucial in enabling access to the core structure of compounds like 2-methyl-octahydro-1H-isoindol-5-one.

| Synthetic Strategy | Description | Key Advantages | Relevant Precursors |

| Intramolecular Cyclization | Formation of one of the rings from a linear or macrocyclic precursor containing all necessary atoms. Examples include Schmidt reactions and radical cyclizations. researchgate.netunizg.hr | Can form complex ring systems in a single step; potential for high stereocontrol. | Functionalized cyclic ketones/azides; unsaturated amides. |

| Cycloaddition Reactions | [4+2] Diels-Alder or other cycloadditions to form the six-membered ring, followed by lactam formation. | Excellent control over stereochemistry; predictable outcomes based on frontier molecular orbital theory. | Dienes and dienophiles that can be converted into the final structure. |

| Catalytic Hydrogenation | Reduction of an unsaturated isoindolone or related bicyclic precursor to the saturated octahydro- system. | Often high yielding and clean; can be highly diastereoselective. | Isoindolones, phthalimides, or other partially saturated analogues. |

| Palladium-Catalyzed Annulation | Cross-coupling and subsequent cyclization reactions to build the heterocyclic ring onto a pre-existing carbocycle. researchgate.net | High functional group tolerance; modular approach allowing for diversity. | o-Halogenated benzamides or related structures and coupling partners. researchgate.net |

Remaining Challenges in the Synthesis and Derivatization of this compound and its Analogues

Despite the progress, significant hurdles remain in the synthesis and manipulation of the this compound scaffold. These challenges are central to unlocking the full potential of this class of compounds.

One of the most persistent challenges is achieving complete and predictable stereocontrol. The octahydroisoindolone core contains multiple stereocenters, including the two bridgehead carbons, which define the cis- or trans-fusion of the rings. Developing synthetic routes that provide access to any desired stereoisomer with high diastereoselectivity and enantioselectivity is a primary objective that is not yet fully realized. nih.gov

The derivatization of the parent scaffold presents another set of difficulties. The presence of multiple potentially reactive sites—the α-positions to the ketone and the amide carbonyl, as well as other C-H bonds on the rings—makes regioselective functionalization a significant challenge. Introducing substituents at a specific position without affecting others requires the development of sophisticated protecting group strategies or highly selective reaction conditions. Furthermore, the inherent stability of the bicyclic lactam framework can sometimes limit the scope of feasible chemical transformations.

| Challenge Area | Specific Difficulties | Impact on Research |

| Stereocontrol | - Achieving high diastereoselectivity for cis- vs. trans-ring fusion.- Enantioselective synthesis to access single enantiomers. nih.gov- Controlling stereochemistry at multiple substituent sites simultaneously. | Limits the ability to systematically study the structure-activity relationships of different stereoisomers. |

| Regioselective Functionalization | - Differentiating between multiple α-positions for enolate formation.- Selective C-H activation at specific sites on the carbocyclic ring.- Avoiding side reactions at the lactam nitrogen or carbonyl group. | Hampers the synthesis of diverse analogues needed for medicinal chemistry and material science applications. |

| Limited Commercial Availability | - The parent compound and its precursors are not widely available. | Requires researchers to undertake lengthy de novo syntheses, slowing down the pace of discovery. |

| Scaffold Reactivity | - The stability of the lactam can make certain transformations (e.g., ring opening) difficult.- The ketone may interfere with reactions targeted at other parts of the molecule. | Restricts the types of complex structures that can be built from the octahydroisoindolone core. |

Promising Avenues for Future Synthetic Method Development and Catalytic Strategies

The future of octahydroisoindolone synthesis lies in the adoption and development of modern catalytic methods. These strategies promise to overcome many of the challenges related to efficiency, selectivity, and sustainability.

Asymmetric catalysis stands out as a particularly promising frontier. The development of chiral catalysts—whether transition-metal complexes or organocatalysts—for key bond-forming reactions could provide direct enantioselective routes to the bicyclic core, bypassing the need for chiral auxiliaries or resolution of racemic mixtures. nih.gov For instance, catalytic asymmetric hydrogenation of a suitable isoindolone precursor could set multiple stereocenters in a single, efficient step.

C-H activation and functionalization represents another powerful future direction. Instead of relying on pre-functionalized starting materials, C-H activation strategies could allow for the direct introduction of substituents onto the pre-formed octahydroisoindolone skeleton. unina.it This approach would dramatically improve synthetic efficiency and provide access to novel analogues that are difficult to prepare using traditional methods.

Finally, the application of photoredox and electrochemical catalysis could unlock new reaction pathways. These methods, which operate under mild conditions, could enable transformations that are incompatible with traditional thermal methods, such as novel radical-based cyclizations or derivatizations. unizg.hr

Potential for Exploring Novel Reactivity Patterns within the Octahydroisoindolone Framework

Beyond the synthesis of the core structure, there is significant untapped potential in exploring the unique reactivity of the this compound framework itself. The molecule's combination of a lactam and a ketone within a constrained bicyclic system could give rise to novel chemical behavior.

One area of interest is the use of the existing functional groups to direct further reactions. The amide carbonyl, for example, could act as a directing group for remote C-H functionalization on the carbocyclic ring. The stereoelectronic environment of the ketone is also ripe for exploration, potentially leading to highly diastereoselective addition reactions controlled by the bicyclic scaffold.

Furthermore, the framework could serve as a precursor to other complex molecular architectures through controlled fragmentation or rearrangement reactions. Ring-opening of the lactam, followed by intramolecular reactions, could provide access to medium-sized rings or alternative heterocyclic systems. Similarly, reactions that proceed via cleavage of the C-N or C-CO bonds could lead to a diverse range of new molecular scaffolds, expanding the chemical space accessible from this versatile building block.

Q & A

Q. What gaps exist in current research on this compound?

- Methodological Answer :

- Unresolved Challenges : Stereochemical stability in aqueous media, in vivo toxicity profiles.

- Emerging Applications : Explore photodynamic therapy (PDT) via ROS generation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.